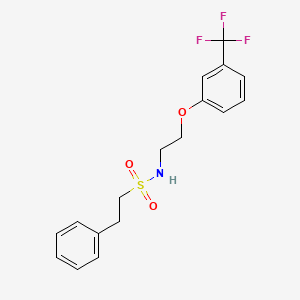

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

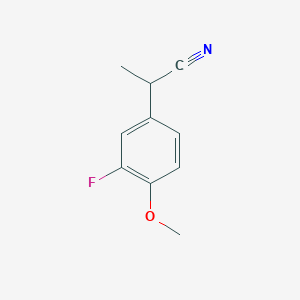

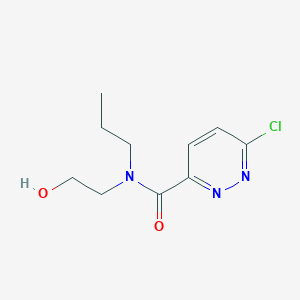

“2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)ethanesulfonamide” is a chemical compound with the molecular formula C17H18F3NO3S . It has an average mass of 373.390 Da . This compound is also known as RORγt inhibitor.

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a trifluoromethylphenoxy group via an ethanesulfonamide linkage .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Sulfonamide compounds are known for their versatile synthetic applications. The synthesis of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes demonstrates the potential for efficient and straightforward production methods for these compounds. These methods are attractive due to the easy availability of starting materials and their applicability in both chemical and pharmaceutical fields (Aramini et al., 2003).

Applications in Chemical Synthesis

Sulfonamide compounds serve as key intermediates in the synthesis of complex molecules. For example, the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light represents a novel approach to constructing cyclic sulfonamide frameworks with potential pharmaceutical applications (Xiang et al., 2016).

Potential in Pharmaceutical Research

Sulfonamides have been explored for their pharmacological potential. Studies on celecoxib derivatives, including sulfonamide-based compounds, have revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the broad therapeutic applications of sulfonamide derivatives in treating various diseases and conditions (Küçükgüzel et al., 2013).

Environmental and Biological Applications

In addition to their use in synthesis and pharmaceutical research, sulfonamides have been studied for their environmental and biological degradation. The biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes and its implications for environmental accumulation further highlight the relevance of sulfonamide research in understanding environmental pollutants (Xu et al., 2004).

Propriétés

IUPAC Name |

2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c18-17(19,20)15-7-4-8-16(13-15)24-11-10-21-25(22,23)12-9-14-5-2-1-3-6-14/h1-8,13,21H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSOOMQEJKSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)